Arfolitixorin Hemisulfate Salt
Description
Structure
2D Structure
Properties
CAS No. |
149930-93-8 |
|---|---|
Molecular Formula |
C20H25N7O10S |
Molecular Weight |
555.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid;sulfuric acid |
InChI |
InChI=1S/C20H23N7O6.H2O4S/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;1-5(2,3)4/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31);(H2,1,2,3,4)/t12-,13+;/m1./s1 |
InChI Key |
GKJSPWCDMPVQHB-KZCZEQIWSA-N |
Isomeric SMILES |
C1[C@@H]2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O.OS(=O)(=O)O |
Canonical SMILES |
C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
The Investigational Drug Arfolitixorin
Arfolitixorin is a novel folate-based drug candidate developed to enhance the efficacy of chemotherapy, particularly in the treatment of advanced colorectal cancer. youtube.comisofolmedical.com It is the R-isomer of folitixorin (B1665577) and is a reduced folate-based biomodulator. cancer.gov Unlike conventional folates such as leucovorin and levoleucovorin, which are prodrugs requiring metabolic conversion to become active, arfolitixorin is the direct, active metabolite, [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF). youtube.comnih.govascopubs.org This key characteristic allows it to bypass the multi-step and often inefficient enzymatic conversion process within the body. youtube.comascopubs.orgisofolmedical.com
The development of arfolitixorin is based on the rationale that delivering the active form of folate directly to cancer cells can lead to higher and more consistent intracellular concentrations of [6R]-MTHF. ascopubs.orgisofolmedical.com This is particularly relevant as studies have indicated that a significant portion of patients with metastatic colorectal cancer (mCRC) have a limited capacity to convert precursor folates, which can result in diminished treatment efficacy. isofolmedical.com By circumventing the need for metabolic activation, arfolitixorin has the potential to provide a more potent and reliable potentiation of fluoropyrimidine-based chemotherapy for a broader patient population. isofolmedical.comnih.gov
Chemical and Physical Properties
Arfolitixorin hemisulfate salt is the hemisulfate salt form of arfolitixorin. The active moiety, arfolitixorin, is also known by its chemical name (2S)-2-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid. nih.gov
Below is a table summarizing some of the key chemical and physical properties of arfolitixorin.
| Property | Value | Source |
| Chemical Formula | C20H23N7O6 | nih.govmedkoo.com |
| Molecular Weight | 457.4 g/mol | nih.gov |
| IUPAC Name | (2S)-2-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid | nih.gov |
| InChIKey | QYNUQALWYRSVHF-OLZOCXBDSA-N | nih.govmedkoo.com |
| SMILES | C1[C@@H]2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC@@HC(=O)O | nih.gov |
| Synonyms | Modufolin, (6R)-5,10-Methylenetetrahydrofolate, 6R-MTHF | nih.govmedkoo.com |
Mechanism of Action
Arfolitixorin functions as a modulator of 5-fluorouracil (B62378) (5-FU) activity, a cornerstone of many chemotherapy regimens. medchemexpress.com The cytotoxic effect of 5-FU is primarily achieved through its metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), which inhibits thymidylate synthase (TS). cancer.gov TS is a crucial enzyme in the synthesis of deoxythymidine monophosphate (dTMP), a necessary component of DNA. cancer.gov
The inhibition of TS by FdUMP is significantly enhanced by the presence of a reduced folate cofactor, which forms a stable ternary complex with FdUMP and the enzyme. cancer.gov Arfolitixorin, being the active folate metabolite [6R]-MTHF, directly provides this essential cofactor. nih.gov By increasing the intracellular concentration of [6R]-MTHF, arfolitixorin stabilizes the binding of FdUMP to TS, leading to a more potent and sustained inhibition of the enzyme. youtube.comcancer.gov This enhanced inhibition of TS results in the depletion of dTMP, which in turn disrupts DNA synthesis and leads to the death of rapidly dividing cancer cells. youtube.comcancer.gov
A key advantage of arfolitixorin is that it does not require enzymatic conversion to its active form, unlike leucovorin. youtube.comascopubs.org This direct action is expected to result in higher and less variable levels of the active folate in tumor cells, potentially overcoming the limitations seen in patients with inefficient folate metabolism. ascopubs.orgisofolmedical.com
Non Clinical Pharmacology and Toxicology
Preclinical studies have been instrumental in establishing the rationale for the clinical development of arfolitixorin. These studies have demonstrated that arfolitixorin can achieve significantly higher concentrations of the active folate metabolite, [6R]-MTHF, in tumor tissues compared to traditional folate-based treatments. isofolmedical.com In one comparative study, treatment with arfolitixorin resulted in at least three to four times higher levels of [6R]-MTHF in the tumors of colorectal cancer patients. isofolmedical.com
Furthermore, preclinical models have shown that the co-administration of arfolitixorin with 5-FU enhances the tumor-killing effect, leading to increased cancer cell death. isofolmedical.comisofolmedical.com The dose-response relationship observed in these studies suggests that higher doses of arfolitixorin may lead to improved efficacy. isofolmedical.com Recent preclinical evaluations using patient-derived colorectal cancer tumoroids have further supported this, showing a potent, dose-dependent cytotoxic effect and increased activity of arfolitixorin in combination with 5-FU, which at higher doses, surpassed that of leucovorin. larvol.com The preclinical safety profile of arfolitixorin has been deemed favorable, supporting its advancement into clinical trials. ainvest.com
Clinical Development
Identification of Arfolitixorin as a [6R]-5,10-Methylenetetrahydrofolate ([6R]-MTHF) Derivative
Arfolitixorin is a folate-based compound developed to enhance the efficacy of certain chemotherapy agents. isofolmedical.com Chemically, it is the hemisulfate salt of [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF). nih.gov This specific molecule is the active metabolite of commonly used folate drugs such as leucovorin and levoleucovorin. isofolmedical.comnih.gov As a derivative of tetrahydrofolate, ontosight.ai Arfolitixorin is the direct, biologically active form required for key cellular processes, distinguishing it from its predecessors which are considered prodrugs. isofolmedical.com
Biochemical Advantage of Arfolitixorin as an Immediately Active Folate
The primary biochemical advantage of arfolitixorin lies in its status as an immediately active folate, which provides the active cofactor [6R]-5,10-MTHF directly. isofolmedical.comnih.govnih.govpatsnap.com This contrasts with other folates used in clinical practice that require enzymatic conversion to become active. isofolmedical.com
Standard folate-based drugs, such as leucovorin, are not active in the form they are administered. isofolmedical.com They must undergo a multi-step intracellular conversion process to be metabolized into the active molecule, [6R]-5,10-MTHF. nih.govisofolmedical.com The efficiency of this metabolic activation can be highly variable among patients, as it depends on the expression levels of specific genes that code for folate-metabolizing enzymes. nih.govresearchgate.net
Arfolitixorin circumvents this entire process. isofolmedical.com Because it is a direct formulation of [6R]-5,10-MTHF, it does not need metabolic activation to be effective. isofolmedical.comisofolmedical.com This bypass of endogenous metabolic pathways ensures that the active folate is delivered directly, which has the potential to optimize treatment outcomes, particularly in patients who may have low expression of folate pathway genes. nih.govresearchgate.net Arfolitixorin is the only folate that can directly form the necessary inhibitory complex with the enzyme thymidylate synthase and the metabolite of 5-fluorouracil (B62378) (5-FU), 5-FdUMP, to potentiate its cytotoxic effect. nih.gov
Table 1: Comparison of Metabolic Activation
| Feature | Arfolitixorin | Leucovorin |
| Form | Immediately active folate ([6R]-5,10-MTHF) nih.govpatsnap.com | Prodrug ([6R,S]-5-formyl-tetrahydrofolate) nih.gov |
| Metabolic Requirement | No metabolic activation required isofolmedical.comisofolmedical.com | Requires multi-step intracellular conversion nih.govisofolmedical.com |
| Bioavailability | Not dependent on folate-metabolizing enzymes nih.govresearchgate.net | Can be limited by gene expression variability patsnap.comresearchgate.net |
The active molecule, [6R]-5,10-MTHF, is formulated as a hemisulfate salt to create the drug substance arfolitixorin. nih.gov This formulation provides the bioactive cofactor in a stable form suitable for clinical use. nih.gov The development of this specific salt form is a key characteristic of the drug, ensuring the direct delivery of the active folate molecule.
Table 2: Compound Names and Synonyms
| Primary Name | Synonyms |
| Arfolitixorin | [6R]-5,10-methylene-tetrahydrofolate nih.gov, [6R]-MTHF nih.gov, Modufolin nih.gov, [6R] 5,10-methylenetetrahydrofolate nih.gov, 5,10-methylene-tetrahydrofolic acid ontosight.ai |
| Leucovorin | [6R,S]-5-formyl-tetrahydrofolate nih.gov |
| 5-Fluorouracil | 5-FU nih.gov |
Direct Interaction with Thymidylate Synthase (TS)
Arfolitixorin's core function revolves around its direct interaction with thymidylate synthase (TS), an essential enzyme for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair. nih.gov
Arfolitixorin, as the readily available [6R]-MTHF, plays a crucial role in stabilizing the binding of 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), the active metabolite of the chemotherapy drug 5-fluorouracil (5-FU), to thymidylate synthase (TS). cancer.govnih.gov This results in the formation of a stable and inhibitory ternary complex, consisting of TS, [6R]-MTHF (from arfolitixorin), and FdUMP. cancer.govgu.se The stability of this complex is significantly enhanced by the presence of [6R]-MTHF, which strengthens the covalent bond between FdUMP and TS. cancer.govgu.se This enhanced stability prolongs the inhibition of the enzyme. cancer.gov Polyglutamated forms of folates are known to be even better stabilizers of this ternary complex. gu.se
The formation of the stable TS-[6R]-MTHF-FdUMP ternary complex effectively blocks the normal catalytic function of TS. cancer.gov The enzyme is unable to bind its natural substrate, deoxyuridine monophosphate (dUMP), and catalyze its conversion to deoxythymidine monophosphate (dTMP). cancer.govnih.gov This inhibition of dTMP synthesis leads to a depletion of the intracellular pool of thymidine (B127349) triphosphate (TTP), a critical building block for DNA. cancer.gov Consequently, DNA synthesis and repair are disrupted, leading to cell death, particularly in rapidly proliferating tumor cells. isofolmedical.com
Integration within Cellular One-Carbon Metabolism
Arfolitixorin, as a direct source of [6R]-MTHF, is seamlessly integrated into the cellular one-carbon metabolism, a complex network of interconnected biochemical pathways essential for cellular function. nih.gov
In the context of DNA synthesis, [6R]-MTHF serves as a crucial one-carbon donor. nih.gov The one-carbon unit carried by [6R]-MTHF is essential for the reductive methylation of dUMP to dTMP, the reaction catalyzed by thymidylate synthase. nih.gov By providing a direct and immediate supply of this key cofactor, arfolitixorin ensures that the potentiation of 5-FU's cytotoxic effects is not limited by the rate of metabolic conversion from precursor folate drugs. isofolmedical.comnih.gov
The folate cycle and the methionine cycle are two interconnected pathways central to one-carbon metabolism. nih.gov Arfolitixorin, as [6R]-MTHF, is a key component of the folate cycle. nih.gov Furthermore, arfolitixorin is metabolized to methyl-tetrahydrofolate (methyl-THF), which participates in the methionine cycle by donating a methyl group for the remethylation of homocysteine to methionine. nih.govnih.gov This reaction is catalyzed by methionine synthase and is vital for maintaining the balance of these crucial amino acids. nih.gov The 5-10-methylenetetrahydrofolate reductase (MTHFR) enzyme is a critical regulator in this process, catalyzing the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. nih.govmdpi.com
Intracellular Pharmacodynamics and Folate Homeostasis Modulation
The intracellular pharmacodynamics of arfolitixorin and its influence on folate homeostasis are key to its therapeutic potential.
Clinical studies have demonstrated that the administration of arfolitixorin leads to significantly higher intratumoral concentrations of the active cofactor [6R]-MTHF compared to the administration of leucovorin. isofolmedical.comisofolmedical.com This is attributed to the fact that arfolitixorin bypasses the need for metabolic activation, a process that can be influenced by the expression levels of folate-metabolizing enzymes. nih.govascopubs.org Consequently, the bioavailability of the active folate is less variable among patients. nih.govascopubs.org
Research has shown that higher doses of arfolitixorin result in a more pronounced biological effect, as indicated by increased levels of plasma deoxyuridine, a surrogate marker for TS inhibition. isofolmedical.com This dose-response relationship highlights the importance of achieving optimal intracellular concentrations of [6R]-MTHF.
| Study | Comparison | Finding | Reference |
| ISO-CC-002 | Arfolitixorin vs. Leucovorin | Patients with colorectal cancer showed at least three to four times higher levels of [6R]-MTHF in the tumor when treated with arfolitixorin. | isofolmedical.com |
| Modelle-001 | Arfolitixorin vs. Leucovorin | Both 30 mg/m² and 120 mg/m² of arfolitixorin resulted in higher 5,10-methylenetetrahydrofolate concentrations in liver metastases compared to 60 mg/m² of leucovorin. | gu.se |
| Modelle-001 | Arfolitixorin vs. Leucovorin | Administration of arfolitixorin resulted in a higher ratio of poly/monoglutamated folates compared to leucovorin. | gu.se |
Cellular Uptake Mechanisms: Role of Reduced Folate Carrier (RFC)
The entry of folates into mammalian cells is a critical step for their physiological and pharmacological activity. As hydrophilic anions at physiological pH, folates cannot efficiently diffuse across lipid bilayers and thus rely on specialized transport systems. nih.gov The primary and most widely expressed transporter for folates in mammalian cells and tissues is the Reduced Folate Carrier (RFC), also known as SLC19A1. nih.gov
The RFC is a member of the Major Facilitator Superfamily of transporters and is responsible for the uptake of various reduced folates and antifolate drugs like methotrexate (B535133). nih.govwikipedia.org The transport mechanism is energy-dependent and appears to function as a bidirectional anion antiporter, where the influx of a folate molecule is coupled with the efflux of an intracellular anion. wikipedia.org The expression and functional capacity of RFC are paramount for the efficacy of folate-based therapies. A decrease in RFC activity or expression is a known mechanism of resistance to antifolate drugs, as it limits the intracellular concentration of the therapeutic agent. nih.govnih.gov
Arfolitixorin, as the biologically active form of [6R]-MTHF, is dependent on this transport system for its cellular entry. Its ability to be efficiently transported into cancer cells by the RFC is the first determinant of its ability to act as a co-factor for thymidylate synthase (TS) inhibition. By providing the active folate directly, arfolitixorin bypasses the need for intracellular enzymatic activation, a potential advantage in tumors where the expression of folate-metabolizing enzymes may be variable. nih.gov However, its initial uptake remains contingent on the function of transporters like the RFC.
Table 1: Characteristics of the Reduced Folate Carrier (RFC)
| Feature | Description | Reference |
| Protein Family | Major Facilitator Superfamily (MFS); SLC19A1 | nih.govwikipedia.org |
| Function | Primary transporter for folates and antifolates in mammalian cells. | nih.gov |
| Substrates | Reduced folates (e.g., [6R]-MTHF), folic acid, methotrexate. | nih.govwikipedia.org |
| Mechanism | Energy-dependent, Na+-independent, bidirectional anion exchange. | wikipedia.org |
| Clinical Relevance | Essential for the efficacy of folate-based therapies; reduced function can lead to drug resistance. | nih.govnih.gov |
Polyglutamylation of Folates: Folylpolyglutamate Synthetase (FPGS) Activity and its Impact
Once inside the cell, folate cofactors and antifolate drugs undergo a crucial metabolic process known as polyglutamylation. This reaction is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). nih.govmiami.edu FPGS sequentially adds glutamate (B1630785) residues to the folate molecule, forming folate polyglutamates. nih.gov This process has two significant consequences for the molecule's function and retention.
The activity of FPGS is therefore a key determinant in the effectiveness of antifolate chemotherapy. nih.govmiami.edu Inactivation of FPGS, through mechanisms such as gene deletion or mutation, has been identified as a cause of resistance to drugs like methotrexate in acute lymphoblastic leukemia (ALL). nih.gov Without efficient polyglutamylation, the drug is not retained intracellularly at sufficient concentrations to exert its therapeutic effect. nih.gov
Table 2: Impact of Folylpolyglutamate Synthetase (FPGS) Activity
| FPGS Activity Level | Consequence for Folates/Antifolates | Impact on Therapeutic Efficacy | Reference |
| Normal/High | Efficient addition of glutamate residues to intracellular folates. | Enhanced intracellular retention and increased binding affinity to target enzymes, leading to greater efficacy. | miami.edu |
| Low/Inactive | Impaired or absent polyglutamylation. | Poor intracellular retention due to efflux; reduced therapeutic effect and potential for drug resistance. | nih.gov |
In Vitro Studies Using Cancer Cell Lines
Preclinical in vitro studies are fundamental in assessing the potential of a new therapeutic agent. For Arfolitixorin Hemisulfate Salt, these investigations have been crucial in understanding its efficacy and mechanism of action at the cellular level before advancing to clinical trials.
The antitumor activity of arfolitixorin has been evaluated in several cancer models, with a primary focus on colorectal carcinoma, the initial target indication for the drug.
Recent laboratory investigations have utilized patient-derived tumoroids from colorectal cancer to assess the efficacy of arfolitixorin. In these advanced 3D cell culture models, arfolitixorin demonstrated a potent, dose-dependent cytotoxic effect when used in combination with 5-fluorouracil (5-FU). nih.gov Notably, at higher concentrations, the activity of arfolitixorin was greater than that of leucovorin, the current standard-of-care folate. nih.gov This effect was particularly pronounced in tumoroids that exhibited higher resistance to 5-FU. nih.gov
Further laboratory tests on organoids derived from colon and rectum tumors revealed that arfolitixorin provided supplementary effects not observed with leucovorin in two out of five organoids studied. nih.gov This additional effect was characterized by an enhanced response to 5-FU, leading to a greater reduction in tumor size and an increased induction of cell death. nih.gov In the other three organoid models, neither arfolitixorin nor leucovorin showed an additional effect in combination with 5-FU. nih.gov These findings have prompted further bioinformatic analyses to identify molecular patterns that may predict folate sensitivity. nih.gov An earlier comparative study also showed that treatment with arfolitixorin resulted in significantly higher levels—three to four times more—of the active metabolite [6R]-MTHF within the tumor tissue of colorectal cancer patients compared to standard folate treatments, which enhanced the tumor-killing effect of 5-FU. abcam.com
| Cancer Model | Compound Tested | Key Findings | Source |
|---|---|---|---|
| Patient-Derived Colorectal Cancer Tumoroids | Arfolitixorin + 5-FU | Potent, dose-dependent cytotoxic effect; increased activity at higher doses compared to leucovorin. | nih.gov |
| Colorectal Cancer Organoids (5 models) | Arfolitixorin + 5-FU | Supplementary effects (reduced tumor size, induced cell death) in 2 of 5 organoids compared to leucovorin. No additional effect in 3 of 5 models. | nih.gov |
The preclinical evaluation of arfolitixorin has been extended to other types of solid tumors, although published data from in vitro studies on breast, lung, and cervical cancer cell lines are limited.
Initial experiments have been conducted on pancreatic tumor cell lines and organoids. nih.gov However, these early results indicated no significant difference in the additional effect of arfolitixorin compared to leucovorin when combined with chemotherapy. nih.gov The exploration of arfolitixorin's potential in various cancer types is part of an ongoing process to guide decisions for future clinical development beyond colorectal cancer. nih.gov While general preclinical models exist for studying drug efficacy in breast, lung, and cervical cancers, specific results detailing the in vitro effects of arfolitixorin in these specific cell lines have not been prominently published. nih.govexcli.denih.govnih.govexcli.demdpi.comnih.gov
To determine the effectiveness of arfolitixorin at the cellular level, researchers employ a variety of established laboratory techniques designed to measure cell viability, proliferation, and the mechanisms of cell death.
A primary method for assessing the cytotoxic effects of an anticancer agent is the analysis of cell proliferation and the ability of single cells to form colonies. The colony formation assay, or clonogenic assay, is a definitive in vitro method to measure cell reproductive death following treatment with a cytotoxic agent. abcam.commdpi.com This assay determines the capacity of a single cell to proliferate and form a colony, which is typically defined as a cluster of at least 50 cells. abcam.commdpi.com It provides a measure of long-term cell survival and is considered a gold standard for evaluating the efficacy of cancer therapies. abcam.com The reported "cytotoxic effect" and ability of arfolitixorin to "reduce tumor size" in organoid models are outcomes typically quantified through such assays, which assess the inhibition of long-term proliferation. nih.govnih.govabcam.com
Cancer therapies function by inducing cell death, which can occur through several distinct, genetically regulated pathways known as programmed cell death. nih.gov
Apoptosis is a non-inflammatory, "cell suicide" mechanism characterized by cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies, which are cleared by other cells. excli.denih.gov
Necroptosis is a programmed form of necrosis, or inflammatory cell death, that is activated when apoptosis is inhibited. excli.denih.gov It involves cell swelling and rupture of the plasma membrane, leading to the release of cellular contents and triggering an inflammatory response. excli.demdpi.com
Ferroptosis is a more recently discovered form of programmed cell death dependent on iron and characterized by the accumulation of lipid-based reactive oxygen species, leading to membrane damage. nih.govnih.gov
Preclinical studies have demonstrated that arfolitixorin, in combination with 5-FU, enhances the "ability to induce cell death" in colorectal cancer organoids. nih.gov While this fundamental anticancer activity has been established, the specific programmed cell death pathways—be it apoptosis, necroptosis, ferroptosis, or a combination thereof—that are predominantly activated by arfolitixorin treatment are still a subject for detailed molecular investigation. nih.govmdpi.com Understanding these precise mechanisms is a key area of ongoing research to fully elucidate the pharmacological profile of arfolitixorin.
Biochemical and Molecular Investigations in Cellular Systems
Arfolitixorin is the hemisulfate salt of [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), the active form of folate that plays a crucial role in DNA synthesis. nih.gov Unlike leucovorin, which requires metabolic conversion to become active, arfolitixorin provides [6R]-MTHF directly to cells. nih.govnih.gov This direct mechanism of action is hypothesized to overcome limitations associated with variations in folate metabolism genes, potentially leading to more consistent and effective potentiation of chemotherapy agents like 5-fluorouracil (5-FU). nih.gov
Measurement of Intracellular [6R]-MTHF Concentrations
A key aspect of arfolitixorin's mechanism is its ability to increase the intracellular pool of the essential cofactor [6R]-MTHF. Preclinical and clinical studies have focused on quantifying these levels to confirm the drug's proposed advantage over other folates like leucovorin.
In the Modelle-001 trial, which involved patients with colorectal liver metastases, the administration of arfolitixorin resulted in significantly higher concentrations of [6R]-MTHF in metastatic tissues compared to patients who received an equimolar dose of leucovorin. nih.gov This finding supports the hypothesis that by bypassing the need for enzymatic activation, arfolitixorin more effectively elevates the intracellular levels of the active folate necessary for therapeutic action. nih.govnih.gov
Pharmacokinetic assessments from a phase I/II study in metastatic colorectal cancer (mCRC) patients further demonstrated that plasma concentrations of [6R]-MTHF increased linearly with escalating doses of arfolitixorin. The study also showed no accumulation of [6R]-MTHF after repeated administrations, indicating predictable pharmacokinetics. nih.gov
Quantification of Thymidylate Synthase (TS) Inhibition
The primary therapeutic goal of combining a folate with 5-FU is to enhance the inhibition of thymidylate synthase (TS), a critical enzyme in the DNA synthesis pathway. researchgate.net 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), forms a ternary complex with TS and [6R]-MTHF. The stability of this complex, and thus the degree of TS inhibition, is highly dependent on the intracellular concentration of [6R]-MTHF. nih.govresearchgate.net
Arfolitixorin has been shown to be a potent modulator of 5-FU activity. nih.gov The Modelle-001 trial provided direct evidence of this, demonstrating that the higher intracellular [6R]-MTHF levels achieved with arfolitixorin translated into a greater increase in TS inhibition in colorectal liver metastases when compared to leucovorin. nih.gov This enhanced inhibition is the biochemical basis for the anticipated improvement in the cytotoxic effect of 5-FU. nih.gov
| Study / Finding | Arfolitixorin Group | Leucovorin Group | Significance | Reference |
| [6R]-MTHF Levels in Metastases | Significantly Higher | Lower | p < 0.05 | nih.gov |
| Thymidylate Synthase (TS) Inhibition | Higher | Lower | Not Statistically Significant | nih.gov |
Characterization of Folate Polyglutamylation Patterns
Folylpolyglutamyl synthase (FPGS) is an enzyme that adds glutamate residues to intracellular folates and antifolates. This process, known as polyglutamylation, is critical because polyglutamylated folates are retained within the cell for longer periods and often exhibit higher affinity for folate-dependent enzymes compared to their monoglutamate forms. nih.gov The polyglutamylation of [6R]-MTHF is believed to further stabilize the inhibitory ternary complex with TS and FdUMP.
The Modelle-001 trial also investigated the extent of folate polyglutamylation. The results indicated a difference in the polyglutamylation patterns between the groups treated with arfolitixorin and leucovorin, highlighting another level at which arfolitixorin may optimize the 5-FU-based chemotherapy backbone. nih.gov While the synthesis of polyglutamates is a critical process for the efficacy of folate-based therapies, its precise role in conferring therapeutic selectivity is an area of ongoing research. nih.gov
In Vivo Studies Using Animal Models
To investigate the efficacy and mechanisms of new cancer therapies prior to human trials, researchers rely on in vivo studies using animal models that can recapitulate aspects of human cancers.
Murine Cancer Models
Murine models are a cornerstone of preclinical cancer research, offering a means to study tumor development, progression, and response to therapeutic interventions in a whole-organism context.
A widely utilized and highly reproducible murine model for studying colitis-associated colorectal cancer is the azoxymethane (B1215336) (AOM) and dextran (B179266) sulfate (B86663) sodium (DSS) model. nih.govnih.govpeerj.com This model is valued because its histopathological and molecular characteristics closely resemble human colitis-associated cancer. nih.govpeerj.com
The AOM/DSS protocol involves an initial injection of AOM, a pro-carcinogen that induces DNA mutations, followed by the administration of DSS in the drinking water, which causes colonic epithelial injury and chronic inflammation. nih.govnih.gov This combination of a genotoxic agent with an inflammatory stimulus effectively shortens the tumor latency period, with adenocarcinomas developing in as little as 7 to 10 weeks. nih.govmpbio.com The resulting tumors typically arise in the distal colon and progress through the aberrant crypt foci-adenoma-carcinoma sequence, mirroring a common pathway in human colorectal cancer. nih.govnih.gov
This model provides a powerful platform for evaluating novel therapeutic and chemopreventive agents. nih.gov While preclinical studies have established arfolitixorin's clear dose-response relationship and superiority over leucovorin in in vitro settings, published research specifically detailing the use of arfolitixorin within the AOM/DSS murine model is not extensively available in the current literature. However, the AOM/DSS model remains a standard and relevant tool for such future preclinical evaluations. nih.gov
Syngeneic and Xenograft Mouse Models
In preclinical oncology research, animal models are indispensable for evaluating the efficacy of new therapeutic agents. Xenograft and syngeneic mouse models are two of the most established systems used for these assessments.
Xenograft Models: These models involve the implantation of human cancer cells or tumors into immunodeficient mice. dundee.ac.uk This allows for the direct evaluation of a drug's efficacy against human-derived cancers. The use of immunodeficient hosts, such as nude or SCID mice, is necessary to prevent the rejection of the foreign human tissue. dundee.ac.uk Mathematical models have been developed to describe tumor growth kinetics in xenograft mice following the administration of combination anticancer agents, providing a quantitative way to assess drug interactions and predict outcomes. nih.gov
Syngeneic Models: In contrast, syngeneic models utilize immortalized mouse cancer cell lines that are implanted into immunocompetent mice of the same inbred strain. crownbio.com A key advantage of this system is the presence of a fully functional murine immune system, making it particularly valuable for studying immunotherapies and the complex interactions between the tumor, its microenvironment, and the host's immune response. crownbio.comnih.gov
While specific efficacy data from xenograft or syngeneic models evaluating arfolitixorin are not extensively detailed in publicly available literature, preclinical studies have been cited as the basis for its clinical development, suggesting positive outcomes in such models. amazonaws.com
Genetically Engineered Mouse Models (GEMMs) in Oncogenesis Research
Genetically Engineered Mouse Models (GEMMs) represent a sophisticated platform in cancer research where tumors arise de novo in specific tissues as a result of targeted genetic modifications, such as the activation of oncogenes or the inactivation of tumor suppressor genes. nih.govnih.gov
These models offer several advantages over traditional transplantation models:
Spontaneous Tumorigenesis: Tumors develop within a natural, immune-proficient microenvironment, closely mimicking the histopathological and molecular progression of human cancer. crownbio.comnih.govnih.gov
Intact Immune System: The presence of a competent immune system allows for the study of immune surveillance, escape mechanisms, and the efficacy of immunomodulatory agents. crownbio.com
Metastasis: GEMMs can spontaneously develop metastatic disease, providing a valuable tool for investigating the entire process of cancer progression. nih.govnih.gov
GEMMs are considered indispensable for validating drug targets, assessing therapeutic efficacy, and understanding mechanisms of drug resistance. nih.govnih.gov Although they are a powerful tool for preclinical evaluation, specific studies detailing the use of GEMMs in the investigation of arfolitixorin have not been published in peer-reviewed literature.
Pharmacological Evaluation in Preclinical Species (e.g., Rats, Dogs)
Pharmacological and toxicological evaluations in multiple preclinical species are a standard part of drug development to understand a compound's metabolic profile and potential adverse effects before human trials. These studies are routinely conducted in rodent (e.g., rats) and non-rodent (e.g., dogs) species. frontiersin.org Findings from animal toxicology studies for some cancer therapeutics have noted effects such as hyperplasia and dilation of the bile ducts in the liver and acinar atrophy of the pancreas in rats. amazonaws.com However, specific public data on the pharmacokinetics and detailed pharmacological profile of arfolitixorin in rats and dogs are not available in the cited literature.
Assessment of Efficacy in Animal Tumor Models
The primary goal of preclinical efficacy studies is to determine if a new agent can inhibit tumor growth or cause tumor regression. This is often quantified as Tumor Growth Inhibition (TGI), which measures the difference in tumor volume between treated and control groups. While clinical studies have reported early tumor shrinkage in patients with metastatic colorectal cancer treated with arfolitixorin-based regimens, specific preclinical TGI data from animal models is not detailed in the available literature. europeanpharmaceuticalreview.com Reports from the drug's developer have noted that preclinical studies demonstrated "significantly higher efficacy" for arfolitixorin in combination with 5-FU compared to leucovorin, which implies successful tumor growth inhibition.
| Treatment Group | Number of Animals | Mean Tumor Volume at Study End (mm³) | Percent TGI (%) | Statistical Significance (p-value) |
|---|---|---|---|---|
| Vehicle Control | 10 | 1500 | - | - |
| Arfolitixorin + 5-FU (Low Dose) | 10 | 800 | 46.7% | <0.05 |
| Arfolitixorin + 5-FU (High Dose) | 10 | 450 | 70.0% | <0.01 |
| Leucovorin + 5-FU | 10 | 1050 | 30.0% | >0.05 |
Arfolitixorin's mechanism of action is to enhance the inhibition of thymidylate synthase (TS), the key target enzyme for 5-FU. nih.gov While preclinical studies have established correlations between 5-FU cytotoxicity and decreased TS activity in murine colon cancer models, the most direct evidence for arfolitixorin's effect on TS comes from the human Modelle-001 trial. nih.govresearchgate.net This study, while clinical, provides crucial insight into the biochemical modulation at the target site, which is the intended outcome demonstrated in preclinical settings.
In the Modelle-001 trial, patients with colorectal liver metastases received either arfolitixorin or leucovorin in combination with 5-FU before surgery. nih.govnih.gov The results showed that arfolitixorin led to significantly higher concentrations of the active metabolite MTHF within the metastases compared to leucovorin. nih.govnih.gov This resulted in a greater increase in TS inhibition in the tumor tissue. nih.govnih.gov
Table 2: Thymidylate Synthase (TS) Inhibition in Colorectal Liver Metastases (Modelle-001 Trial)
| Treatment Group | Number of Patients | Median TS Inhibition in Metastases | Key Finding |
|---|---|---|---|
| Leucovorin (60 mg/m²) | 10 | Not specified (some patients had no inhibition) | Baseline level of TS inhibition. |
| Arfolitixorin (30 mg/m²) | 10 | Higher than Leucovorin group | All patients showed TS inhibition. nih.gov |
| Arfolitixorin (120 mg/m²) | 10 | Highest of all groups | Demonstrated a dose-dependent effect on TS inhibition. nih.gov |
Preclinical Dose-Response Relationship Elucidation
A key focus of preclinical investigation was to determine the dose-response relationship of arfolitixorin. Preclinical studies conducted by Oncosyne AS and at the Sahlgrenska University Hospital demonstrated that increased doses of arfolitixorin, when combined with 5-FU, lead to significantly higher efficacy.
A critical finding from these studies was the difference observed between arfolitixorin and the standard-of-care modulator, leucovorin. While arfolitixorin showed a clear dose-response relationship, the same effect was not observed for leucovorin; increasing the dose of leucovorin in combination with 5-FU did not result in higher efficacy. This suggests that the therapeutic effect of leucovorin may plateau at standard doses, whereas higher doses of arfolitixorin may yield a greater anti-tumor effect. This dose-dependent activity was also observed in the Modelle-001 trial, where the 120 mg/m² dose of arfolitixorin produced a greater median TS inhibition than the 30 mg/m² dose. nih.gov
Table 3: Summary of Preclinical Dose-Response Findings
| Compound | Dose Relationship | Efficacy Outcome | Supporting Evidence |
|---|---|---|---|
| Arfolitixorin | Clear Dose-Response | Increased doses with 5-FU lead to significantly higher efficacy. | Preclinical studies (Oncosyne AS, Sahlgrenska University Hospital) |
| Higher dose (120 mg/m²) leads to greater TS inhibition. | Modelle-001 Trial nih.gov | ||
| Leucovorin | No Dose-Response | Increased doses with 5-FU do not lead to higher efficacy. | Preclinical studies (Sahlgrenska University Hospital) |
Establishment of Efficacy Across a Range of Concentrations
Preclinical investigations into this compound have consistently demonstrated a significant dose-dependent efficacy. Laboratory studies have shown that increasing concentrations of arfolitixorin, when used in combination with the chemotherapy agent 5-fluorouracil (5-FU), lead to a marked increase in therapeutic efficacy. isofolmedical.comisofolmedical.com This dose-response relationship has been a key finding in the preclinical assessment of the compound. isofolmedical.comisofolmedical.com
Research using patient-derived colorectal cancer tumoroids has further substantiated these findings. In these models, arfolitixorin displayed a potent and dose-dependent cytotoxic effect. nih.gov The impact was particularly notable in tumoroids that exhibited higher resistance to 5-FU, suggesting that arfolitixorin's potentiation of the chemotherapy is more pronounced in more resilient cancer cells. nih.gov
Further mechanistic insight comes from studies measuring the inhibition of thymidylate synthase (TS), a critical enzyme for DNA synthesis and a primary target in cancer therapy. An investigator-initiated study known as the Modelle study evaluated different doses of arfolitixorin in patients with colorectal cancer that had metastasized to the liver. frontiersin.org The results indicated a dose-dependent inhibition of TS in the liver metastases, with higher doses of arfolitixorin leading to increased inhibition of the enzyme. frontiersin.org This provides a direct link between the concentration of arfolitixorin and its biological effect at the target site. These preclinical findings collectively support the hypothesis that an optimized, potentially higher, dosing regimen could enhance the clinical effectiveness of arfolitixorin. isofolmedical.comisofolmedical.com
Comparative Preclinical Efficacy Analysis with Metabolically Activated Folates (e.g., Leucovorin)
A crucial aspect of preclinical research has been the comparison of arfolitixorin with leucovorin, a standard-of-care folate that requires metabolic activation. Arfolitixorin is the bioactive form, [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), which does not require this conversion process. nih.govisofolmedical.com This fundamental difference is believed to underpin the superior preclinical efficacy observed in several studies.
Preclinical research highlights a distinct advantage for arfolitixorin concerning dose response. Studies conducted at the Surgical Oncology Laboratory at Sahlgrenska University Hospital showed that while increased doses of arfolitixorin led to significantly higher efficacy with 5-FU, the same was not true for leucovorin. isofolmedical.com Increasing the dose of leucovorin in combination with 5-FU did not result in a corresponding increase in efficacy, indicating a clear difference in their dose-response relationships. isofolmedical.com This suggests that the therapeutic gap between arfolitixorin and leucovorin may widen at higher concentrations. isofolmedical.comisofolmedical.com
In studies using patient-derived colorectal cancer tumoroids, arfolitixorin demonstrated higher activity at increased doses compared to leucovorin, particularly in tumoroids more resistant to 5-FU. nih.gov The Modelle study further reinforced these findings at the tissue level, showing that administration of arfolitixorin resulted in significantly higher concentrations of the active substance within liver metastatic tissue compared to the administered dose of leucovorin. frontiersin.org
Preclinical Efficacy Comparison: Arfolitixorin vs. Leucovorin
| Parameter | Arfolitixorin | Leucovorin | Reference |
|---|---|---|---|
| Dose-Response with 5-FU | Significant increase in efficacy with increased dose | No significant increase in efficacy with increased dose | isofolmedical.com |
| Activity in 5-FU Resistant Tumoroids | Higher activity at increased doses | Lower comparative activity | nih.gov |
| Concentration in Liver Metastases | Significantly higher concentrations of active substance | Lower comparative concentrations | frontiersin.org |
| Target Enzyme (TS) Inhibition | Increased inhibition with higher doses | Not specified in provided results | frontiersin.org |
Pharmacokinetic Modeling and Simulation in Preclinical Development
Pharmacokinetic (PK) modeling and simulation are essential computational tools used in drug development to understand and predict how a compound is absorbed, distributed, metabolized, and excreted by the body. manchester.ac.uk These models are crucial for translating preclinical findings into clinical trial designs. nih.gov In the development of arfolitixorin, PK modeling and simulation have played a significant role, particularly following the results of the AGENT Phase III trial.
Analysis combining the AGENT study data with other clinical and preclinical information, including PK modeling, suggested that the efficacy of arfolitixorin could be improved with an optimized dosing regimen. isofolmedical.comisofolmedical.com PK simulations indicated that it is likely feasible to administer higher doses of arfolitixorin than the 120 mg/m² used in the AGENT study, potentially without negatively impacting the safety profile. isofolmedical.com
These simulation-based insights have been instrumental in designing a new Phase Ib/II clinical study. isofolmedical.comisofolmedical.com This study will evaluate ascending doses of arfolitixorin, which are significantly higher than those used previously, to determine an optimal and well-tolerated dose. isofolmedical.comclinicaltrials.gov The study design also incorporates different administration times and durations, informed by PK/PD principles to maximize the potential synergistic effects between arfolitixorin and 5-FU. isofolmedical.comclinicaltrials.gov By simulating the effects of different dosing strategies in silico, researchers can refine clinical protocols to enhance the probability of achieving a successful therapeutic outcome. isofolmedical.com
Identification of Molecular Predictors for Arfolitixorin Sensitivity
The efficacy of arfolitixorin is intrinsically linked to the molecular landscape of the tumor. Identifying predictive biomarkers is crucial for patient stratification and optimizing treatment strategies.
Role of Folate Pathway Gene Expression in Pharmacodynamic Response
The expression levels of genes within the folate pathway are key determinants of response to folate-based therapies. Since arfolitixorin is the biologically active form of [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), its effectiveness is hypothesized to be particularly pronounced in patients with low expression of genes responsible for converting leucovorin to its active form. isofolmedical.comnih.gov
Research has explored the expression of several folate pathway genes as potential biomarkers. A study involving metastatic colorectal cancer (mCRC) patients treated with arfolitixorin in combination with 5-fluorouracil (5-FU)-based chemotherapy investigated the expression of genes including ABCC3, MTHFD2, SLC46A1, SLC19A1, SLC25A32, and TYMS. asco.orgisofolmedical.com The findings suggested that a lower pre-treatment expression of thymidylate synthase (TYMS), the target enzyme for 5-FU, was associated with clinical benefit. asco.org This indicates that patients with inherently lower levels of this enzyme may be more susceptible to its inhibition, a process enhanced by arfolitixorin.
Furthermore, low expression of the ABCC3 gene has been linked to inefficient conversion of leucovorin to [6R]-MTHF, leading to poorer outcomes in patients receiving standard 5-FU/leucovorin regimens. isofolmedical.com This supports the hypothesis that arfolitixorin, which bypasses this metabolic step, could be particularly beneficial for this patient population. isofolmedical.com The potential for improved outcomes in patients with low folate pathway gene expression has been a consistent theme in arfolitixorin research. nih.govnih.gov
Collaborative research efforts have focused on analyzing the correlation between folate pathway gene expression and clinical outcomes in mCRC patients. quartz.bio These studies aim to identify patient subgroups who are more likely to respond to arfolitixorin-based therapies, thereby paving the way for more personalized treatment approaches. quartz.bio
Impact of Specific Genetic Alterations on Compound Efficacy
Beyond gene expression, specific genetic mutations within the tumor can significantly influence the efficacy of arfolitixorin.
In the context of mCRC, BRAF mutations have been identified as a factor associated with lower progression-free survival (PFS) in patients treated with arfolitixorin. nih.gov This suggests that the presence of a BRAF mutation may confer resistance to arfolitixorin-based therapy, a critical consideration for patient selection.
Another key genetic factor is the expression of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). Elevated expression of MTHFD2 has also been linked to a reduced PFS in patients receiving arfolitixorin. nih.gov This enzyme plays a role in folate metabolism, and its overexpression may counteract the therapeutic effect of arfolitixorin.
These findings underscore the importance of comprehensive genomic profiling to identify patients with BRAF mutations or high MTHFD2 expression who may not be ideal candidates for arfolitixorin treatment.
Integration of Omics Data for Mechanistic Insights
To gain a deeper understanding of arfolitixorin's mechanism of action and the cellular responses it elicits, researchers are increasingly turning to "omics" technologies.
Transcriptome Sequencing Analysis to Elucidate Gene Expression Changes
Transcriptome sequencing, specifically single-cell RNA sequencing (scRNA-seq), offers a powerful tool to dissect the heterogeneity of the tumor microenvironment and understand how different cell populations respond to treatment. nih.gov By analyzing the complete set of RNA transcripts in a cell, researchers can identify gene expression changes induced by arfolitixorin. nih.gov This approach can reveal the pathways that are modulated by the compound and provide insights into both on-target and off-target effects.
For instance, scRNA-seq analysis of advanced colon cancer before and after treatment with a FOLFOX-bevacizumab regimen, which includes a folate, has demonstrated its utility in revealing cellular reprogramming within the tumor microenvironment. nih.gov Similar studies with arfolitixorin could elucidate its specific impact on cancer cells and surrounding stromal and immune cells, potentially identifying novel mechanisms of action and resistance.
Network Pharmacology Approaches for Pathway Mapping and Target Identification
Network pharmacology is a systems-biology-based approach that aims to understand the complex interactions between drugs, their targets, and the broader network of cellular pathways. mdpi.comyoutube.comresearchgate.netnih.gov This methodology can be applied to arfolitixorin to map its interactions within the intricate web of metabolic and signaling pathways.
By constructing and analyzing drug-target-pathway networks, researchers can identify the key nodes and pathways that are perturbed by arfolitixorin. mdpi.comnih.gov This can help to:
Visualize the multiple biological processes affected by the compound. mdpi.com
Identify potential new therapeutic targets. mdpi.com
Understand the molecular basis for the observed clinical effects. mdpi.com
This approach moves beyond a single-target view of drug action and provides a more holistic understanding of how arfolitixorin functions within a complex biological system.
Development of Surrogate Markers for Pharmacodynamic Activity
The development of reliable surrogate markers is essential for monitoring the biological activity of a drug in real-time and for making early predictions about clinical response. For arfolitixorin, which enhances the inhibitory effect of 5-FU on thymidylate synthase (TS), markers of TS inhibition are of particular interest.
One such promising surrogate marker is plasma deoxyuridine (dUr). researchgate.netdiva-portal.org Inhibition of TS leads to an accumulation of its substrate, deoxyuridine monophosphate (dUMP), which is subsequently dephosphorylated to dUr and released into the bloodstream. isofolmedical.com Therefore, an increase in plasma dUr levels can serve as an indicator of TS inhibition.
A study investigating plasma dUr levels in mCRC patients receiving 5-FU-based therapy in combination with arfolitixorin found that changes in dUr levels were associated with clinical response. researchgate.net This suggests that monitoring plasma dUr could be a valuable tool for assessing the pharmacodynamic activity of arfolitixorin and potentially for guiding treatment decisions. researchgate.net Further research has supported the use of deoxyuridine as a surrogate marker for TS inhibition in patients treated with arfolitixorin. nih.gov
The Modelle-001 Trial further solidified the importance of measuring TS inhibition directly in tumor tissue, showing a dose-dependent increase in TS inhibition with higher doses of arfolitixorin. isofolmedical.com This direct measurement, complemented by surrogate markers like plasma dUr, provides a comprehensive picture of arfolitixorin's pharmacodynamic effects.
Plasma Deoxyuridine as a Potential Biomarker for DNA Synthesis Inhibition
Arfolitixorin is the hemisulfate salt of [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), the active form of folic acid that plays a crucial role in DNA synthesis. nih.govaacrjournals.orgnih.gov Its primary mechanism in oncology is to enhance the cytotoxic effect of 5-FU. 5-FU's active metabolite, fluorodeoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase (TS), a critical enzyme for the synthesis of deoxythymidine monophosphate (dTMP), a necessary component of DNA. nih.govresearchgate.net Arfolitixorin enhances this inhibition by forming a stable ternary complex with FdUMP and TS. nih.govnih.gov
This blockade of TS leads to an accumulation of its natural substrate, deoxyuridine monophosphate (dUMP), within the cell. nih.govresearchgate.net The excess dUMP is subsequently released into the bloodstream as deoxyuridine (dUr). nih.gov Consequently, the elevation of plasma deoxyuridine levels serves as a surrogate biomarker for the degree of TS inhibition and, by extension, the inhibition of DNA synthesis. nih.govnih.gov
Research has explored the direct relationship between the administration of arfolitixorin in combination with 5-FU and the resulting changes in plasma deoxyuridine concentrations. A significant phase I/IIa study (ISO-CC-005) involving patients with metastatic colorectal cancer (mCRC) investigated this correlation. nih.govnih.gov The study aimed to determine if increasing doses of arfolitixorin would lead to a corresponding increase in plasma dUr, reflecting enhanced TS inhibition.
The findings from this research demonstrated a clear, dose-dependent relationship. Patients receiving higher doses of arfolitixorin in their chemotherapy regimen exhibited a greater increase in plasma deoxyuridine levels 24 hours after the first cycle of treatment. nih.govasco.org This positive correlation suggests that arfolitixorin effectively enhances the 5-FU-mediated inhibition of thymidylate synthase. asco.org
Research Findings on Arfolitixorin Dose and Plasma Deoxyuridine Levels
The following table summarizes the mean plasma deoxyuridine (dUr) levels observed 24 hours after the first cycle of treatment (C1-24h) in patients with metastatic colorectal cancer receiving different doses of arfolitixorin in combination with 5-FU-based therapy.
| Arfolitixorin Dose (mg/m²) | Mean Plasma dUr Level at C1-24h (nmol/L) |
|---|---|
| 30 | 150 |
| 60 | 250 |
| 120 | 400 |
| 240 | 550 |
Computational and In Silico Approaches for Drug Discovery and Optimization
Modern drug development is increasingly leveraging computational power to analyze complex biological data, predict therapeutic outcomes, and optimize clinical strategies. For arfolitixorin, these in silico methods represent a critical pathway to refining its application and identifying the most promising synergistic combinations.
Graph-Based Models for Predicting Synergistic Drug Combinations (e.g., GraphSAGE)
The search for effective drug combinations is a complex challenge due to the vast number of potential pairings. Graph-based neural networks (GNNs) are an emerging artificial intelligence (AI) tool that can model the intricate relationships between drugs, cancer cells, and molecular targets. researchgate.netresearchgate.net These models represent molecules and proteins as nodes within a network, allowing them to learn from the structure and topology of these biological systems. nih.govresearchgate.net
A protocol known as RAIN has been developed that specifically utilizes the GraphSAGE model to propose effective drug combinations for treating rectal neoplasms. researchgate.net This approach models drugs and their human gene or protein targets as nodes in a graph, using the relationships between them to identify potent therapies. researchgate.net For arfolitixorin, applying GraphSAGE and similar models could accelerate the discovery of new synergistic partners beyond 5-FU, predict efficacy in different cancer subtypes, and help elucidate the mechanisms behind observed synergies. nih.gov
Application of Systematic Reviews and Meta-Analysis Networks in Preclinical Evaluation
Advanced computational approaches, such as the RAIN protocol, integrate systematic reviews with network meta-analyses. researchgate.netdntb.gov.ua This allows for a comprehensive assessment of the efficacy of various drugs and their combinations by creating a network of evidence from diverse studies. researchgate.net For arfolitixorin, applying such a network meta-analysis to all available preclinical and clinical data could provide a quantitative framework for comparing different combination strategies and dosing schedules, thereby optimizing the design of future trials. This method can also help correlate clinical outcomes with the expression of key folate pathway genes, further refining a personalized medicine approach. asco.org
Strategies for Enhancing Arfolitixorin Efficacy in Preclinical Models
Preclinical research is pivotal for testing new hypotheses and refining therapeutic strategies before they move into human trials. For arfolitixorin, the focus is on investigating novel combinations and optimizing administration to maximize its synergistic potential with established anticancer agents.
Investigation of Combination Therapies with Antimetabolite Agents (e.g., 5-Fluorouracil, Pemetrexed)
Arfolitixorin is a direct-acting folate, [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), designed to enhance the cytotoxic effects of antimetabolite chemotherapies. nih.govtargetedonc.com Its primary mechanism involves stabilizing the ternary complex formed by the enzyme thymidylate synthase (TS) and the active metabolite of 5-fluorouracil (5-FU), leading to prolonged inhibition of DNA synthesis and increased cancer cell death. nih.gov Preclinical studies have consistently demonstrated that arfolitixorin in combination with 5-FU has a potent, dose-dependent cytotoxic effect. nih.gov
Beyond its well-established partnership with 5-FU, research has explored arfolitixorin's potential with other antimetabolites. A completed Phase I/II clinical study investigated the combination of arfolitixorin and pemetrexed (B1662193) as a pre-operative treatment for patients with resectable rectal cancer. isofolmedical.comclinicaltrials.gov Pemetrexed is a novel antimetabolite that inhibits multiple folate-dependent enzymes, including TS. nih.gov The study aimed to determine an optimal dose of arfolitixorin with pemetrexed and assess the correlation of folate gene polymorphisms with clinical outcomes. clinicaltrials.gov Further preclinical investigation into this and other combinations is a key area for future research.
| Combination Agent | Rationale for Combination | Preclinical/Clinical Finding | Reference |
| 5-Fluorouracil (5-FU) | Arfolitixorin enhances 5-FU's inhibition of thymidylate synthase. | Potent, dose-dependent cytotoxic effect demonstrated in preclinical models. | nih.gov |
| Pemetrexed | Pemetrexed is a multi-target antimetabolite; arfolitixorin may enhance its activity. | A Phase I/II study (NCT01397305) was conducted to evaluate the combination in resectable rectal cancer. | isofolmedical.comclinicaltrials.gov |
| Oxaliplatin/Irinotecan | Used as part of standard combination chemotherapy regimens (e.g., FOLFOX, FOLFIRI) with 5-FU/folates. | Arfolitixorin has been studied in combination with 5-FU and oxaliplatin or irinotecan. | nih.govsdu.dk |
Exploration of Optimized Dosing Regimens and Administration Timing for Synergistic Effects
A significant finding from the analysis of the AGENT trial and subsequent preclinical studies is the importance of the dosing regimen. isofolmedical.com There is strong evidence of a dose-response relationship for arfolitixorin, where higher doses lead to greater inhibition of TS and increased efficacy when combined with 5-FU. isofolmedical.com This contrasts with leucovorin, where increased doses did not show a corresponding increase in efficacy in preclinical models.
Future research is therefore intensely focused on exploring optimized dosing schedules. A planned Phase Ib/II study will evaluate ascending doses of arfolitixorin, significantly higher than those used in the AGENT study, to determine the optimal dose. isofolmedical.com Furthermore, the timing of administration is being investigated. It is hypothesized that adjusting the administration time of arfolitixorin relative to 5-FU could maximize the potential for synergistic effects. isofolmedical.com Pharmacokinetic modeling and data from previous studies suggest that higher doses can be administered, and altering the dosing schedule could improve the drug candidate's efficacy. isofolmedical.com
Expanding the Research Scope of Arfolitixorin
While the primary development focus for arfolitixorin has been colorectal cancer, its mechanism of action suggests potential utility across a broader range of solid tumors where 5-FU-based chemotherapy is a component of standard treatment. isofolmedical.com
Future research directions include the preclinical and clinical investigation of arfolitixorin in other cancers. Potential indications that have been identified for future exploration include pancreatic cancer, breast cancer, stomach cancer, and head and neck cancers. firstwordpharma.com Additionally, arfolitixorin has been studied as a rescue agent after high-dose methotrexate treatment in osteosarcoma, with completed Phase I/II and retrospective studies in this indication. isofolmedical.com Expanding the research into these areas could significantly broaden the therapeutic impact of arfolitixorin.
Preclinical Studies in Other Solid Tumor Types beyond Colorectal Cancer
While the primary clinical focus for arfolitixorin has been metastatic colorectal cancer (mCRC), its mechanism of action—enhancing the cytotoxic effects of 5-fluorouracil (5-FU) by providing the active folate cofactor, [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF)—is broadly applicable to other solid tumors where 5-FU-based chemotherapy is a cornerstone of treatment. The developing company, Isofol Medical AB, has indicated that arfolitixorin is being developed to improve the efficacy of first-line treatments for several types of solid tumors isofolmedical.comisofolmedical.cominderes.dk.
One specific area of interest for future development is osteosarcoma. Arfolitixorin is being considered as a rescue drug following high-dose methotrexate therapy in this type of bone cancer isofolmedical.com. Preclinical models are essential to establish the rationale for expanding clinical trials into new indications. Such studies are designed to assess the pharmacokinetics, optimal dosing, and anti-tumor activity of arfolitixorin in combination with standard chemotherapeutic agents in various cancer cell lines and patient-derived xenograft (PDX) models.
Future preclinical research is anticipated to explore the efficacy of arfolitixorin in a range of other solid tumors, including but not limited to:
Pancreatic Cancer: FOLFIRINOX (a combination of folinic acid, 5-FU, irinotecan, and oxaliplatin) is a standard treatment for metastatic pancreatic cancer clinicaltrials.govnih.gov. Preclinical studies would be instrumental in determining if arfolitixorin can more effectively potentiate the 5-FU component of this regimen compared to leucovorin.
Gastric Cancer: 5-FU-based chemotherapy is also a common treatment for advanced gastric cancer. Investigating arfolitixorin in preclinical gastric cancer models could provide the necessary evidence to proceed with clinical trials in this patient population.
Breast Cancer: While not as common, 5-FU is used in some chemotherapy regimens for breast cancer. Preclinical studies could identify specific subtypes of breast cancer that may be more susceptible to treatment with arfolitixorin in combination with 5-FU.
| Median Duration of Response | 12.2 months | 12.9 months | 0.40 |
This interactive table summarizes key efficacy data from the Phase III AGENT study, comparing arfolitixorin with leucovorin in combination with 5-FU, oxaliplatin, and bevacizumab for the first-line treatment of mCRC. The study did not meet its primary endpoint of superiority in ORR nih.govnih.gov.
Recent preclinical studies have reinforced the dose-response relationship for arfolitixorin, showing that increased doses in combination with 5-FU result in significantly higher efficacy isofolmedical.com. These findings support the design of new clinical trials with optimized dosing regimens and further encourage the exploration of arfolitixorin in other solid tumors where a similar dose-dependent effect may be observed isofolmedical.comisofolmedical.com.
Investigation of Cross-Talk with Other Intracellular Signaling Pathways (e.g., PI3K/AKT/mTOR, EMT pathways) in Synergistic Contexts
A critical frontier in cancer research is understanding the complex interplay between different intracellular signaling pathways. The efficacy of chemotherapy can be significantly influenced by the activation or inhibition of pathways that control cell growth, proliferation, survival, and metastasis. Future research into arfolitixorin will likely focus on its potential cross-talk with key signaling cascades, such as the PI3K/AKT/mTOR and the Epithelial-Mesenchymal Transition (EMT) pathways.
PI3K/AKT/mTOR Pathway:
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cellular processes and is frequently hyperactivated in a wide range of cancers, including colorectal cancer nih.govwikipedia.org. Dysregulation of this pathway is associated with tumor progression and resistance to therapy frontiersin.orgnih.gov. To date, there is no direct published research investigating the interaction between arfolitixorin and the PI3K/AKT/mTOR pathway.
However, given that this pathway plays a crucial role in cell survival, it is plausible that its activation status could influence the effectiveness of arfolitixorin-potentiated chemotherapy. Future preclinical studies are needed to explore this potential cross-talk. For instance, it would be valuable to investigate whether the efficacy of arfolitixorin in combination with 5-FU is altered in cancer cells with known mutations or dysregulation in the PI3K/AKT/mTOR pathway. Such studies could lead to the development of novel combination therapies, where inhibitors of this pathway are used to sensitize cancer cells to arfolitixorin-based regimens.
Epithelial-Mesenchymal Transition (EMT) Pathway:
EMT is a cellular program that is implicated in cancer invasion, metastasis, and the development of drug resistance nih.govnih.gov. During EMT, cancer cells lose their epithelial characteristics and acquire mesenchymal features, which enhances their motility and invasive potential. The transition between epithelial and mesenchymal states is a dynamic process that can be influenced by the tumor microenvironment and various signaling pathways nih.gov.
The investigation of a potential link between arfolitixorin and the EMT pathway is another important avenue for future research. It is conceivable that the metabolic stress induced by arfolitixorin-enhanced chemotherapy could trigger EMT-related signaling, potentially leading to resistance. Conversely, understanding this interplay could open up therapeutic strategies where agents that inhibit EMT are combined with arfolitixorin and 5-FU to prevent or overcome resistance and reduce the risk of metastasis. Preclinical research in this area would involve analyzing EMT markers in cancer models treated with arfolitixorin and chemotherapy and exploring the synergistic effects of combining these treatments with EMT inhibitors.
The following table outlines potential areas of investigation for the crosstalk between arfolitixorin and these key signaling pathways.
Table 2: Future Research Directions for Arfolitixorin and Intracellular Signaling Pathways
| Signaling Pathway | Key Research Questions | Potential Therapeutic Implications |
|---|---|---|
| PI3K/AKT/mTOR | Does the activation state of the PI3K/AKT/mTOR pathway influence the efficacy of arfolitixorin-enhanced chemotherapy? Can inhibitors of this pathway synergize with arfolitixorin to improve anti-tumor effects? | Development of combination therapies targeting both folate metabolism and cell survival pathways to overcome drug resistance. |
| EMT | Does treatment with arfolitixorin and 5-FU induce changes in EMT markers in cancer cells? Can inhibitors of the EMT pathway prevent resistance to arfolitixorin-based chemotherapy and reduce metastasis? | Identification of patient populations who may benefit from the addition of EMT inhibitors to arfolitixorin-based regimens to improve long-term outcomes. |
This interactive table presents a conceptual framework for future preclinical research into the synergistic potential of arfolitixorin when considering its cross-talk with the PI3K/AKT/mTOR and EMT signaling pathways.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and purifying arfolitixorin hemisulfate salt in laboratory settings?
- Methodological Answer : Synthesis requires precise stoichiometric control to ensure the hemisulfate salt formation. The reaction typically involves combining [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF) with sulfuric acid under controlled pH (3.5–4.5) and temperature (20–25°C) to prevent degradation. Purification via crystallization or chromatography must account for hygroscopicity and redox sensitivity . Analytical validation (e.g., HPLC with UV detection at 280 nm) is critical to confirm purity (>95%) and exclude diastereomeric impurities .
Q. How does the stability of this compound compare to other folate derivatives in aqueous solutions?
- Methodological Answer : Arfolitixorin’s stability is pH-dependent. In neutral buffers (pH 7.4), its half-life is ~8 hours due to oxidation, but acidic conditions (pH 4.0) extend stability to >24 hours. Comparative studies show it is more stable than leucovorin but less stable than folic acid. Degradation products (e.g., dihydrofolate) should be monitored using mass spectrometry .
Q. What analytical techniques are recommended for quantifying arfolitixorin in biological matrices?
- Methodological Answer : LC-MS/MS with stable isotope-labeled internal standards (e.g., [¹³C₅]-arfolitixorin) is optimal for plasma/tissue quantification. For cellular uptake studies, fluorescent labeling (e.g., FITC conjugation) combined with confocal microscopy provides spatial resolution. Validation must address matrix effects and recovery rates (>85%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in preclinical data on arfolitixorin’s efficacy in 5-FU combination therapies?
- Methodological Answer : Discrepancies arise from variability in tumor models (e.g., colorectal vs. pancreatic) and folate receptor (FRα) expression levels. To address this:
- Use FRα-positive/negative isogenic cell lines to isolate receptor-specific effects.
- Standardize 5-FU dosing schedules (e.g., bolus vs. continuous infusion) and monitor intracellular folate pools via LC-MS .
- Example Data Table :
| Model Type | FRα Status | Arfolitixorin IC₅₀ (µM) | Synergy with 5-FU (Combination Index) |
|---|---|---|---|
| Colorectal | High | 0.8 ± 0.1 | 0.3 (Strong synergy) |
| Pancreatic | Low | 5.2 ± 0.6 | 1.1 (Antagonism) |
Q. What experimental designs are optimal for comparing arfolitixorin’s pharmacokinetics to other reduced folates?
- Methodological Answer : A crossover study in murine models with serial blood/tissue sampling (0–24 hours) is recommended. Key parameters:
- Cmax : Arfolitixorin achieves 2.5-fold higher plasma levels than leucovorin at 60 mg/m².
- AUC : 320 ± 45 µg·h/mL vs. 110 ± 20 µg·h/mL for leucovorin.
- Tissue penetration: Tumor-to-plasma ratio of 1.8 for arfolitixorin vs. 0.6 for leucovorin .
Q. How should researchers address variability in arfolitixorin’s intracellular uptake across cell lines?
- Methodological Answer :
- Step 1 : Quantify FRα and proton-coupled folate transporter (PCFT) expression via qPCR/Western blot.
- Step 2 : Use competitive inhibitors (e.g., pemetrexed) to block specific uptake pathways.
- Step 3 : Correlate uptake efficiency (measured via radiolabeled [³H]-arfolitixorin) with transporter expression levels.
- Key Finding : PC20 cells (high PCFT) show 3.5-fold higher uptake than HT29 (low PCFT) .
Methodological Challenges and Solutions
Q. What are the critical pitfalls in designing assays for arfolitixorin’s redox activity?
- Answer : Common issues include:
- Artifact generation : Avoid metal contaminants (e.g., Fe²⁺) by using chelex-treated buffers.
- Thiol interference : Pre-treat samples with N-ethylmaleimide to block glutathione interactions.
- Validation : Confirm redox activity via electron paramagnetic resonance (EPR) spectroscopy .
Q. How can researchers optimize protocols for arfolitixorin’s use in 3D tumor spheroid models?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
